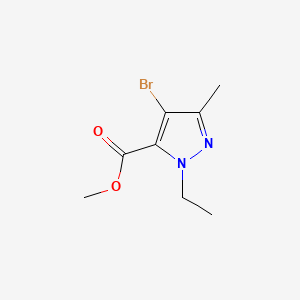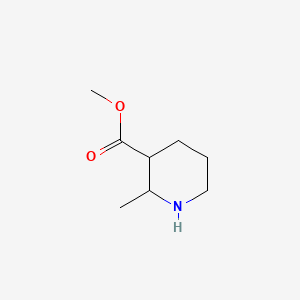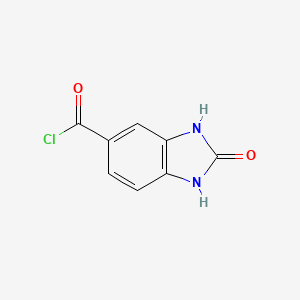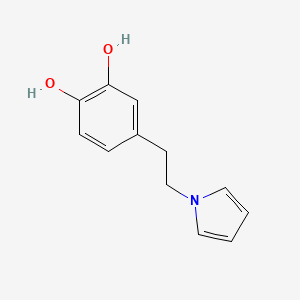
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 175276-98-9 . It has a molecular weight of 247.09 and is typically stored in a dry environment at 2-8°C . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyrazoles, such as “this compound”, involves various strategies . One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . These intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is utilized as an intermediate in the synthesis of various chemical compounds with potential applications in pharmaceuticals and materials science. For instance, its derivatives have been explored for their structural, spectral properties, and theoretical investigations to understand their biological significance and electronic transitions within the molecule. This has involved combined experimental and theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT method to study the electronic transitions within molecules (S. Viveka et al., 2016).
Biological Activities
Research has also focused on the potential biological activities of these compounds. For example, novel compounds synthesized from pyrazole derivatives have been screened for their cytotoxicity against various tumor cell lines. Some compounds showed selective cytotoxicity, suggesting their potential as cancer therapeutic agents without harming normal cells (Q. Huang et al., 2017). Additionally, these compounds have been investigated for their fungicidal and plant growth regulation activities, indicating their potential in agricultural applications (L. Minga, 2005).
Material Science Applications
In materials science, the synthesis of metal coordination polymers using pyrazole derivatives as bridging ligands has been explored. These studies aim to understand the structural diversity and properties of these polymers, which have implications for their use in catalysis, molecular recognition, and as functional materials (M. Cheng et al., 2017).
Corrosion Inhibition
Derivatives of this compound have been evaluated as corrosion inhibitors for mild steel, an application critical for the industrial pickling process. These studies include gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods, highlighting the importance of such compounds in protecting metals against corrosion (P. Dohare et al., 2017).
Safety and Hazards
The compound has several hazard statements associated with it, including H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to various biological changes .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities .
Result of Action
It’s known that pyrazole derivatives can have various biological activities .
Propriétés
IUPAC Name |
methyl 4-bromo-2-ethyl-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-11-7(8(12)13-3)6(9)5(2)10-11/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRHHCTCUKRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657030 |
Source


|
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-98-9 |
Source


|
| Record name | Methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1,2]Dioxeto[3,4-B]quinoxaline](/img/structure/B575677.png)
![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)




![Cyclohexanamine, 2-methyl-5-(1-methylethyl)-, [1S-(1alpha,2ba,5ba)]- (9CI)](/img/no-structure.png)




![Thiazolo[5,4-d]isothiazole](/img/structure/B575697.png)
